

A Technical Guide to the Spectroscopic Data of Diethyl sec-butylethylmalonate

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Compound of Interest

Compound Name: Diethyl sec-butylethylmalonate

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Introduction

Diethyl sec-butylethylmalonate (CAS No. 76-71-1) is a substituted malonic ester with the molecular formula $C_{13}H_{24}O_4$.^[1] Its structure, featuring a quaternary carbon substituted with ethyl, sec-butyl, and two ethoxycarbonyl groups, makes it a molecule of interest in synthetic organic chemistry and potentially in the development of new chemical entities. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound. This guide provides a summary of the expected spectroscopic data for **Diethyl sec-butylethylmalonate**, detailed experimental protocols for acquiring such data, and a generalized workflow for spectroscopic analysis.

While publicly accessible, specific numerical spectroscopic data for **Diethyl sec-butylethylmalonate** is limited, this guide compiles available information and provides predicted data based on the compound's structure and known spectroscopic trends for similar molecules.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for **Diethyl sec-butylethylmalonate**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970-2850	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1250-1000	Strong	C-O stretch (ester)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.15	Quartet	4H	-O-CH ₂ -CH ₃
~1.90	Multiplet	1H	-CH(CH ₃)CH ₂ CH ₃
~1.85	Quartet	2H	-C-CH ₂ -CH ₃
~1.40	Multiplet	2H	-CH(CH ₃)CH ₂ CH ₃
~1.20	Triplet	6H	-O-CH ₂ -CH ₃
~0.85	Triplet	3H	-C-CH ₂ -CH ₃
~0.80	Triplet	3H	-CH(CH ₃)CH ₂ CH ₃
~0.75	Doublet	3H	-CH(CH ₃)CH ₂ CH ₃

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~172	C=O (ester)
~61	-O-CH ₂ -CH ₃
~58	Quaternary C
~35	-CH(CH ₃)CH ₂ CH ₃
~28	-C-CH ₂ -CH ₃
~25	-CH(CH ₃)CH ₂ CH ₃
~14	-O-CH ₂ -CH ₃
~12	-C-CH ₂ -CH ₃
~11	-CH(CH ₃)CH ₂ CH ₃

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/z	Relative Intensity	Assignment
244	Low	[M] ⁺ (Molecular Ion)
215	Moderate	[M - C ₂ H ₅] ⁺
199	Moderate	[M - OC ₂ H ₅] ⁺
187	High	[M - C ₄ H ₉] ⁺
171	High	[M - COOC ₂ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Infrared (IR) Spectroscopy

- Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

- Sample Preparation: A drop of neat **Diethyl sec-butylethylmalonate** is placed on the surface of a diamond attenuated total reflectance (ATR) crystal.
- Instrumentation: A benchtop FTIR spectrometer equipped with a diamond ATR accessory.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is applied to the crystal, and the sample spectrum is recorded.
 - The spectrum is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Technique: ^1H and ^{13}C Nuclear Magnetic Resonance Spectroscopy.
- Sample Preparation:
 - Approximately 10-20 mg of **Diethyl sec-butylethylmalonate** is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3).
 - A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference ($\delta = 0.00$ ppm).
 - The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition for ^1H NMR:
 - The spectrometer is locked onto the deuterium signal of the solvent.

- The magnetic field homogeneity is optimized through a process called shimming.
- A standard one-pulse experiment is used to acquire the ^1H NMR spectrum.
- Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR:
 - A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to acquire the ^{13}C NMR spectrum, resulting in a spectrum where each unique carbon atom appears as a single peak.
 - Key parameters include a spectral width of approximately 220 ppm and a significantly larger number of scans compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. The chemical shifts are referenced to the TMS signal.

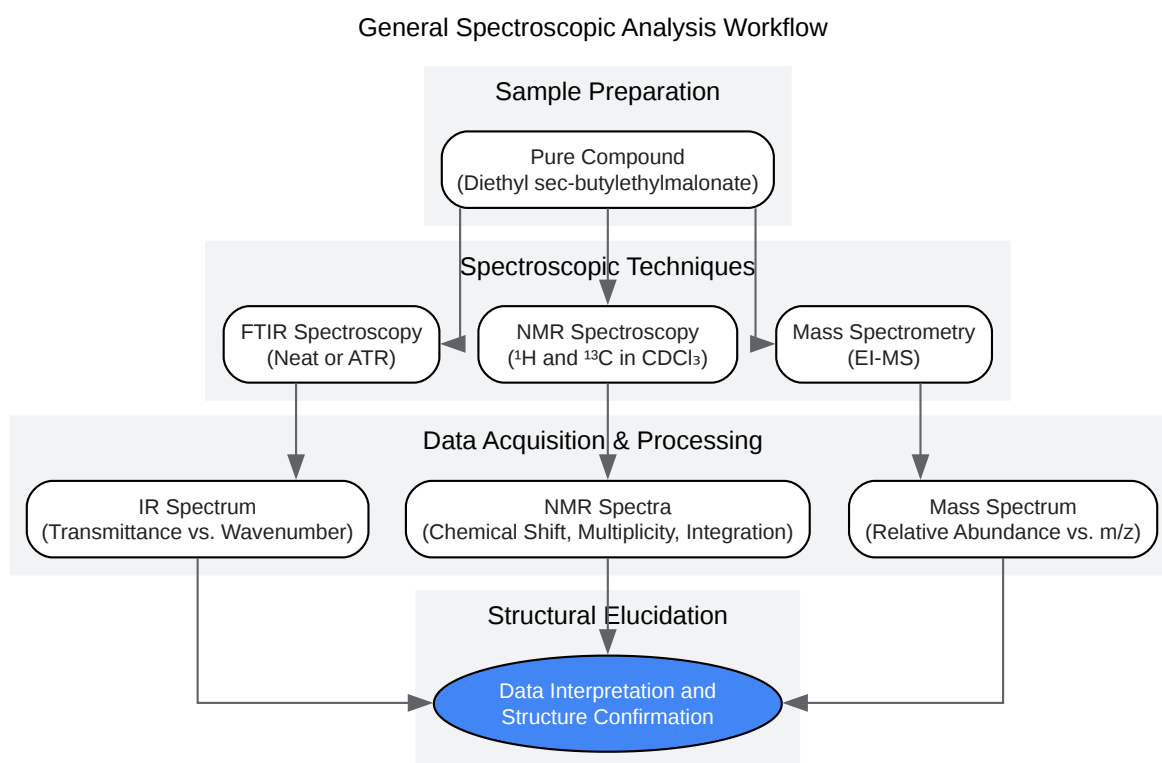
3. Mass Spectrometry (MS)

- Technique: Electron Ionization Mass Spectrometry (EI-MS).
- Sample Preparation: A dilute solution of **Diethyl sec-butylethylmalonate** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Data Acquisition:
 - The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecule to ionize and fragment.

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion at a specific m/z value.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The fragmentation pattern provides valuable information about the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Diethyl sec-butylethylmalonate**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. Diethyl sec-butylethylmalonate | C₁₃H₂₄O₄ | CID 78939 - PubChem [pubchem.ncbi.nlm.nih.gov]
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